

Butabindide Oxalate: Application Notes and Protocols for Satiety and Food Intake Research

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Compound of Interest

Compound Name: Butabindide oxalate

Cat. No.: B599851

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These application notes provide a comprehensive overview of the use of **butabindide oxalate** in the study of satiety and food intake. This document includes detailed information on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction

Butabindide oxalate is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), an enzyme responsible for the inactivation of the satiety hormone cholecystikinin-8 (CCK-8).^[1] By inhibiting TPP II, **butabindide oxalate** effectively increases the bioavailability of CCK-8, leading to enhanced satiety signals and a subsequent reduction in food intake. This makes it a valuable pharmacological tool for investigating the physiological roles of TPP II and CCK-8 in appetite regulation and for exploring potential therapeutic strategies for obesity and eating disorders.

Mechanism of Action

Butabindide oxalate exerts its effects by competitively inhibiting TPP II.^[1] TPP II is a serine exopeptidase that cleaves tripeptides from the N-terminus of longer peptides. One of its key substrates is CCK-8, a gut-brain peptide hormone released from enteroendocrine I-cells in the small intestine in response to the presence of fats and proteins. CCK-8 plays a crucial role in promoting satiety by activating CCK-A receptors on vagal afferent fibers, which transmit signals

to the nucleus tractus solitarius (NTS) in the brainstem, ultimately leading to the sensation of fullness and termination of a meal. By preventing the degradation of CCK-8, **butabindide oxalate** prolongs and enhances this natural satiety signal.

Data Presentation

The following tables summarize the key quantitative data regarding the biochemical activity and in vivo effects of **butabindide oxalate**.

Table 1: Biochemical Activity of **Butabindide Oxalate**

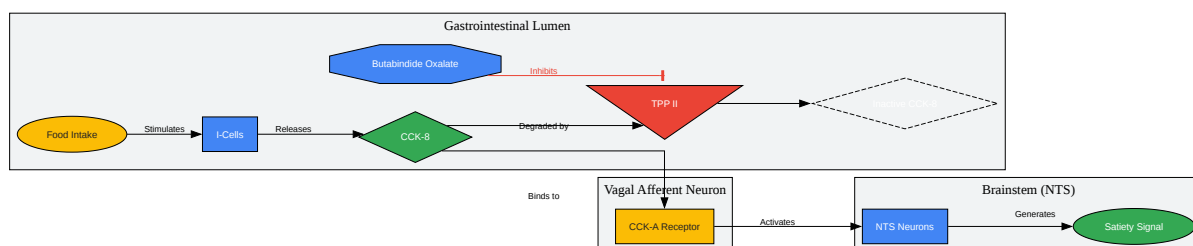
Parameter	Value	Species	Source
TPP II Inhibition (Ki)	7 nM	Not Specified	[1]
TPP I Inhibition (Ki)	10 µM	Not Specified	[1]

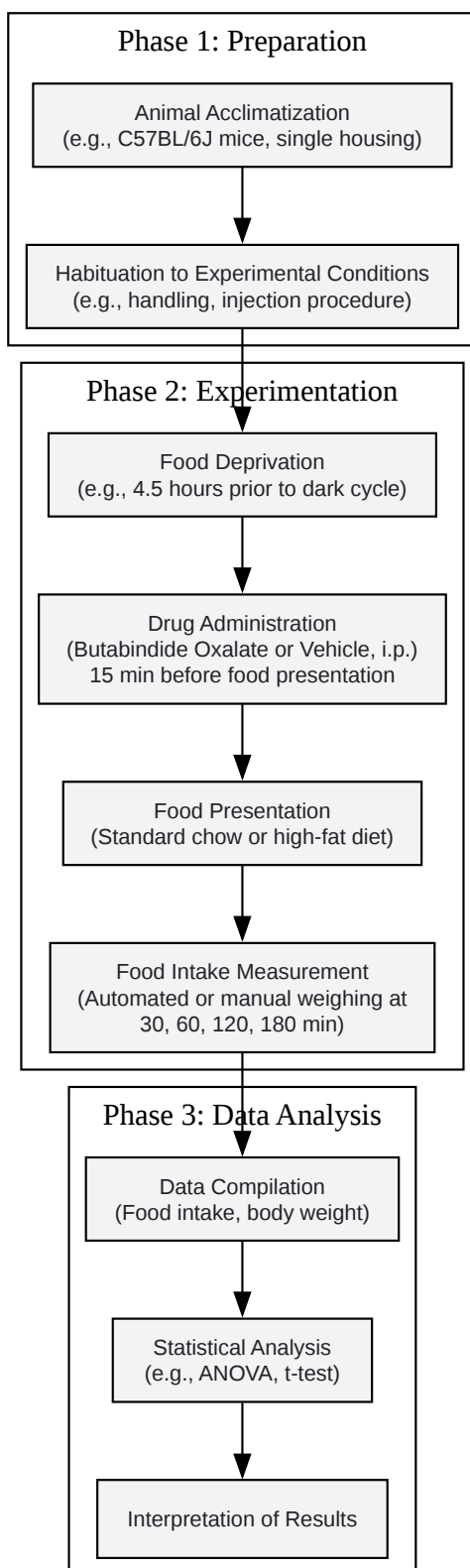
Table 2: In Vivo Efficacy of **Butabindide Oxalate** in Mice

Parameter	Dosage	Route of Administration	Effect	Source
TPP II Inhibition (ID50) - Liver	1.1 mg/kg	Intravenous (i.v.)	50% inhibition of TPP II activity	Not Specified
TPP II Inhibition (ID50) - Brain	6.8 mg/kg	Intravenous (i.v.)	50% inhibition of TPP II activity	Not Specified
Food Intake	10 mg/kg	Intravenous (i.v.)	Reduction in food intake and elicitation of behavioral concomitants of satiation	[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in studying **butabindide oxalate**, the following diagrams have been generated using Graphviz (DOT language).





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References

- 1. medchemexpress.com [medchemexpress.com]
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